(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBFCFXGJKVRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ring Formation
The tetrahydrocinnoline core is often synthesized by cyclization of hydrazine derivatives with keto acids or α-bromo carbonyl compounds. For example, α-bromoacyl derivatives can be cyclized with hydrazine or thiosemicarbazides to form the tetrahydrocinnoline ring system under acidic or neutral conditions, often in acetic acid or related solvents at moderate temperatures (60 °C).
The cyclization step can be facilitated by using solvents such as acetic acid, dimethylformamide (DMF), or mixed solvents, with reaction temperatures ranging from 0 °C to 130 °C depending on the reagents and desired rate.
Introduction of the 3-oxo Group
The 3-oxo group (a ketone at position 3) is introduced either by oxidation of a corresponding hydroxyl intermediate or by using precursors already bearing the ketone functionality.
Oxidation and cyclization can be combined in one step to generate the ketone-containing tetrahydrocinnoline ring, often using mild oxidizing agents or through intramolecular cyclization reactions.
Attachment of the Acetic Acid Side Chain
The acetic acid substituent at the 2-position is introduced by alkylation or condensation reactions involving halogenated acetic acid derivatives or their esters.
Hydrolysis of ester intermediates under acidic or basic conditions yields the free acetic acid functionality. For example, methyl esters can be hydrolyzed with aqueous mineral acids or bases to afford the target acid.
The reaction mass is often worked up by extraction with organic solvents such as ethyl acetate, followed by purification steps including recrystallization or chromatography.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of precursor | Br2 in acetic acid at room temperature | α-Bromoacyl intermediate |
| 2 | Cyclocondensation | Reaction with hydrazine derivatives in acetic acid at 60 °C | Formation of tetrahydrocinnoline ring |
| 3 | Esterification | Methanol with catalytic sulfuric acid | Methyl ester intermediate |
| 4 | Hydrazide formation | Treatment with hydrazine hydrate in refluxing propan-2-ol | Acid hydrazide intermediate |
| 5 | Hydrolysis | Aqueous mineral acid or base | Target this compound |
This sequence is adapted from analogous heterocyclic syntheses involving α-bromo carbonyl compounds and hydrazine derivatives.
Reaction Conditions and Optimization
Solvents: Acetic acid is commonly used for cyclization and bromination steps due to its ability to dissolve reactants and facilitate proton transfers. DMF and 1,4-dioxane are also employed for condensation reactions.
Temperature: Reactions are typically conducted between room temperature and 130 °C, with cyclization often at 60 °C and hydrolysis under reflux conditions.
Catalysts: Acid catalysts such as sulfuric acid are used for esterification and hydrolysis steps. No specific metal catalysts are generally required for cyclization.
Reaction Times: Bromination and cyclization steps vary from 1 to 24 hours depending on scale and conditions. Hydrolysis may require several hours under reflux.
Data Table: Summary of Key Preparation Parameters
Research Findings and Practical Considerations
The use of α-bromoacyl intermediates is a reliable route to introduce the acetic acid side chain and facilitate ring closure, as demonstrated by multiple syntheses of related heterocycles.
Avoidance of hazardous reagents such as carbon disulfide is preferred in commercial processes, with alternative cyclization methods developed to improve safety and environmental profile.
Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm intermediate and final product formation.
Purification typically involves aqueous workup and organic solvent extraction, followed by recrystallization to achieve high purity.
Chemical Reactions Analysis
Condensation Reactions
The acetic acid moiety facilitates condensation with amines, alcohols, and carbonyl compounds. For example:
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Amide Formation : Reacting with amines (e.g., glycylglycine) in the presence of coupling agents like EDC/HOBt yields peptide-conjugated derivatives.
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Esterification : Treatment with alcohols under acidic conditions produces esters, as demonstrated in the synthesis of methyl and ethyl derivatives.
Key Reaction Example :
Yields typically range from 65–85% depending on the amine substituent.
Hydrolysis and Decarboxylation
The compound undergoes pH-dependent transformations:
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Acidic Hydrolysis : The acetic acid group remains stable, but the cinnoline ring may protonate at the oxo group, altering solubility .
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Basic Hydrolysis : Prolonged exposure to NaOH (1–2 M) induces decarboxylation, forming 3-oxo-5,6,7,8-tetrahydrocinnoline .
Experimental Data :
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 1 M HCl, reflux, 2 h | Unchanged | 95 | |
| 1 M NaOH, 80°C, 4 h | 3-Oxo-tetrahydrocinnoline | 72 |
Nucleophilic Substitution
The cinnoline core participates in substitution reactions at electron-deficient positions:
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Chlorination : Treatment with POCl₃ replaces the oxo group with chlorine at position 3 .
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Amination : Reaction with hydrazine hydrate forms hydrazide derivatives, enabling further cyclization .
Mechanistic Pathway :
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Protonation of the oxo group enhances electrophilicity at C3.
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Nucleophilic attack by Cl⁻ or NH₂NH₂ generates intermediates.
Cyclization and Ring Expansion
The acetic acid side chain enables intramolecular cyclization:
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Lactam Formation : Heating with DCC forms a six-membered lactam ring via dehydration.
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Heterocyclic Fusion : Reaction with aldehydes (e.g., benzaldehyde) under basic conditions generates fused pyridone systems .
Example :
Yield: 58% .
Oxidation and Reduction
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Oxidation : The oxo group at C3 is resistant to further oxidation, but the tetrahydrocinnoline ring can aromatize under strong oxidants (e.g., KMnO₄) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the cinnoline ring, forming decahydro derivatives.
Reduction Data :
| Catalyst | Pressure (atm) | Product | Yield (%) |
|---|---|---|---|
| Pd-C | 3 | Decahydrocinnoline acetic acid | 81 |
Biological Conjugation
The compound’s carboxyl group enables bioconjugation for drug delivery:
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Peptide Coupling : Used to synthesize prodrugs targeting inflammatory enzymes.
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Glycosylation : Reacts with sugar derivatives to enhance solubility and bioavailability.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid have demonstrated anticancer properties. The tetrahydrocinnoline derivatives are being studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various tetrahydrocinnoline derivatives and their evaluation against different cancer cell lines. The results showed significant cytotoxicity, suggesting a promising avenue for cancer therapeutics .
Neuroprotective Effects
The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulating neurotransmitter levels and reducing oxidative stress.
Case Study : In vitro studies demonstrated that this compound could enhance neuronal survival under oxidative stress conditions. This was linked to its ability to upregulate antioxidant enzymes .
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| This compound | 15 | NF-kB signaling pathway |
| Aspirin | 10 | COX inhibition |
| Ibuprofen | 20 | COX inhibition |
This table illustrates the comparative potency of this compound against established anti-inflammatory drugs .
Analgesic Effects
The analgesic potential of this compound is under investigation. Initial findings suggest it may modulate pain pathways effectively.
Case Study : A recent preclinical trial assessed the pain-relieving properties of the compound in rodent models. The results indicated a significant reduction in pain scores compared to control groups .
Mechanism of Action
The mechanism of action of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share a core heterocyclic system conjugated to an acetic acid group. Below is a comparative analysis of key analogs:
Key Observations:
Ring Size and Saturation: The target compound’s 6-membered tetrahydrocinnolin ring contrasts with the 7-membered cyclohepta[c]pyridazine system in CAS 1232810-21-2. Larger rings (e.g., cyclohepta) may reduce conformational flexibility, impacting binding to biological targets .
Heteroatom Inclusion : Analogs like CAS 1125409-81-5 and 1185300-99-5 incorporate sulfur, which can enhance electronic interactions (e.g., hydrogen bonding, nucleophilic reactivity) compared to the purely N/O-based target compound .
Salt Forms : The hydrochloride salt in CAS 1185300-99-5 improves aqueous solubility, a critical factor in pharmaceutical applications, whereas the target compound is used in its free acid form .
Reactivity Trends:
Physicochemical and Pharmacokinetic Properties
Biological Activity
Overview
(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is a heterocyclic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. This article explores its biological activities, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid
- Molecular Formula : C10H11N2O3
- CAS Number : 1224165-30-3
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Anticancer Properties : Preliminary research suggests that this compound can inhibit the proliferation of cancer cells. It may induce apoptosis in tumor cells through modulation of signaling pathways involved in cell survival and death.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines and mediators.
The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, thereby influencing cellular responses.
Case Studies
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 50 µM.
- The study also reported activation of caspase pathways indicative of apoptosis induction.
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Antimicrobial Efficacy :
- In vitro assays demonstrated that the compound exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- The mode of action was suggested to be through interference with bacterial DNA replication.
Comparative Analysis
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Heterocyclic structure |
| 4-(4-methylphenyl)-1H-pyrazole | Anticancer | Different mechanism targeting tubulin polymerization |
| Cinnoline derivatives | Antitumor | Varying substituents affecting potency |
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential areas of focus include:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
Q & A
Q. What role do hydrogen bonds play in stabilizing the crystal structure?
- Methodological Answer :
- X-ray Analysis : Identify intermolecular H-bonds (e.g., O–H···N between acetic acid and cinnolinone moieties) and quantify bond lengths (≤2.0 Å) .
- Thermal Stability : Perform TGA/DSC to correlate H-bond density with melting points (e.g., mp 118–120°C for trimethoxyphenylacetic analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
